Sub-Nanomolar Cytotoxicity in Murine Leukemia: Anguinomycin A vs. Leptomycin B
Anguinomycin A exhibits comparable, exceptionally potent cytotoxicity to Leptomycin B against the standard murine P388 leukemia cell line. Quantitatively, Anguinomycin A achieves an IC₅₀ of 0.1–0.2 ng/mL , while Leptomycin B, the closest structural analog, demonstrates an IC₅₀ of approximately 0.1–10 nM against the same cell line . This places Anguinomycin A within the same sub-nanomolar potency range as the gold-standard LMB, establishing it as an equipotent tool compound for *in vitro* nuclear export inhibition studies.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) in murine P388 leukemia cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.1–0.2 ng/mL (approx. 0.2–0.4 nM) |
| Comparator Or Baseline | Leptomycin B: IC₅₀ range = 0.1–10 nM |
| Quantified Difference | Anguinomycin A is ~0.2–0.4 nM, compared to LMB's 0.1–10 nM range; both occupy the sub-nanomolar to low nanomolar potency space. |
| Conditions | Standard *in vitro* cytotoxicity assay using murine P388 leukemia cells |
Why This Matters
Confirms Anguinomycin A is a potent, direct substitute for LMB in standard P388 cytotoxicity screens, ensuring assay sensitivity is not compromised.
